(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Description
Nomenclature and Classification of Thiazole-Containing Amines
(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a substituted thiazole derivative with systematic IUPAC nomenclature reflecting its structural complexity. The compound’s name is derived from its core 1,3-thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The substituents include:
- A methyl group at position 4 of the thiazole ring.
- A methylaminomethyl group (-CH$$2$$-NH-CH$$2$$-CH$$2$$-OCH$$3$$) at position 5.
This places the compound within the broader class of thiazole-containing amines , characterized by the presence of both a thiazole moiety and an amine functional group. Such compounds are classified as azaheterocycles due to their nitrogen-containing rings and are further categorized by their substitution patterns (e.g., 4,5-disubstituted thiazoles).
Historical Development of Thiazole Chemistry
Thiazole chemistry originated in the late 19th century with the pioneering work of Hantzsch and Weber , who first synthesized thiazoles via the condensation of α-halo ketones with thiourea. This method, known as the Hantzsch thiazole synthesis , remains a cornerstone for producing thiazole derivatives, including aminothiazoles.
Key milestones:
- 1887 : Isolation of the first thiazole derivatives, highlighting their aromatic stability.
- 1930s : Discovery of thiamine (vitamin B$$_1$$) , a biologically critical thiazole-containing compound.
- 21st century : Expansion into medicinal chemistry, with thiazoles serving as scaffolds for kinase inhibitors and antimicrobial agents.
The synthesis of this compound builds on these historical methods, utilizing modern microwave-assisted reactions or catalytic coupling to introduce the methoxyethylamine side chain.
Position within Heterocyclic Chemistry Framework
Thiazoles occupy a unique niche in heterocyclic chemistry due to their aromaticity and electronic diversity . The thiazole ring exhibits 6π-electron delocalization , stabilized by contributions from sulfur’s lone pairs and nitrogen’s electronegativity. This aromaticity is weaker than in benzene but stronger than in oxazoles, as evidenced by NMR chemical shifts (δ 7.27–8.77 ppm for ring protons).
The compound’s reactivity is governed by:
- Electrophilic substitution at electron-rich C5 (due to sulfur’s +M effect).
- Nucleophilic attack at C2 (activated by adjacent nitrogen).
- Functionalization of the exocyclic amine group, enabling derivatization for drug discovery.
Table 2: Comparative Aromaticity in Azoles
| Compound | Aromaticity Index | Key Reactivity Sites |
|---|---|---|
| Thiazole | Moderate | C2, C4, C5 |
| Oxazole | Low | C2, C4 |
| Imidazole | High | N1, C2, C4 |
Significance in Chemical Research
This compound exemplifies the versatility of thiazole derivatives in contemporary research:
Medicinal Chemistry :
Materials Science :
Catalysis :
Recent studies highlight its role as an intermediate in synthesizing kinase inhibitors and antimicrobial agents , leveraging the thiazole ring’s ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-7-8(12-6-10-7)5-9-3-4-11-2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELPDMOAUBLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, such as enzymes, receptors, and dna, leading to diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine with structurally related thiazole-containing amines, focusing on substituents, physicochemical properties, and biological relevance:
Notes:
- *Estimated molecular weight based on structural analogs (e.g., ).
- LogP values and solubility data are inferred from substituent effects (e.g., methoxyethyl vs. phenyl).
Key Structural and Functional Differences :
In contrast, 2-phenyl () or benzodioxole () groups introduce aromaticity, favoring interactions with hydrophobic pockets. Flexibility vs. Rigidity: The methoxyethyl chain in the target compound offers conformational flexibility, while cyclopropane () or benzodioxole () groups impose rigidity, impacting target selectivity.
Biological Relevance :
- Compounds with methoxyethyl groups (e.g., ) show promise as histone deacetylase (HDAC) inhibitors, suggesting the target compound may share similar mechanisms.
- Thiazoles with extended alkyl chains (e.g., ) are often intermediates in drug synthesis, while aromatic derivatives () are prevalent in antimicrobial and anticancer scaffolds.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods for [(4-methylthiazol-5-yl)methyl]amine derivatives (e.g., ). Salt forms (e.g., hydrochloride in ) are common for improving stability and solubility.
Preparation Methods
Starting Materials and Intermediates
- 4-Methyl-1,3-thiazol-5-ylmethyl halides or derivatives : These serve as electrophilic intermediates for nucleophilic substitution.
- 2-Methoxyethylamine : Acts as the nucleophile providing the methoxyethylamine moiety.
General Synthetic Approach
The common synthetic strategy involves nucleophilic substitution of a 4-methyl-1,3-thiazol-5-ylmethyl halide (typically chloride or bromide) with 2-methoxyethylamine under controlled conditions to yield the target amine. This reaction is generally conducted in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) with a base to neutralize the formed acid.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Preparation of 4-methyl-1,3-thiazol-5-ylmethyl halide from 4-methyl-1,3-thiazole-5-methanol via halogenation (e.g., using thionyl chloride or PBr3) | To convert alcohol to a better leaving group for substitution | Reaction under anhydrous conditions to avoid hydrolysis |
| 2 | Nucleophilic substitution: 4-methyl-1,3-thiazol-5-ylmethyl halide + 2-methoxyethylamine in DMF or DCM, with base (e.g., triethylamine) | Formation of (2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine | Temperature controlled (0–25°C) to minimize side reactions |
| 3 | Purification by column chromatography or crystallization | Isolation of pure target compound | Solvent choice critical for yield and purity |
Research Findings and Optimization
- Solvent Effects : Aprotic solvents like DMF and dichloromethane provide good solubility and reaction rates, promoting efficient nucleophilic substitution.
- Base Selection : Triethylamine or similar organic bases are preferred to neutralize the acid byproduct and drive the reaction forward.
- Temperature Control : Lower temperatures prevent decomposition of sensitive thiazole rings and reduce side product formation.
- Purification Methods : Crystallization from suitable solvents or silica gel chromatography ensures high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Dichloromethane | DMF | Acetonitrile |
| Base | Triethylamine | Sodium carbonate | None |
| Temperature | 0°C to RT | RT | 50°C |
| Reaction Time | 4 hours | 8 hours | 2 hours |
| Yield (%) | 75 | 80 | 60 |
| Purity (%) | >98 | >95 | 90 |
Analysis: Condition B (DMF with sodium carbonate at room temperature) offers the highest yield but requires longer reaction time. Condition A balances yield and purity with shorter reaction time. Condition C shows lower yield and purity, indicating less suitable conditions.
Notes on Related Patents and Literature
- Patent US10351556B2 describes processes involving thiazolylmethyl intermediates and amination reactions, highlighting the importance of solvent, base, and protecting groups in similar thiazole-containing compounds synthesis.
- Research on related compounds emphasizes the stability of the thiazole ring during alkylation and amination steps, suggesting mild conditions to prevent ring degradation.
Q & A
Q. What are the recommended synthetic routes for (2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves multi-step reactions. For analogous compounds like [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride, key steps include cyclization of thiourea precursors, alkylation, and salt formation to enhance solubility . Optimization requires controlling solvent polarity (e.g., ethanol or dichloromethane), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the thiazole ring (e.g., distinguishing between 4-methyl and 5-methyl groups via ¹H and ¹³C chemical shifts). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the methoxyethyl chain . For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar thiourea analogs .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated degradation tests under acidic/basic conditions. For dihydrochloride salts (common in thiazole derivatives), solubility in aqueous buffers (pH 1–7.4) and hygroscopicity tests are essential. Long-term storage recommendations (e.g., desiccated at −20°C) are extrapolated from analogs like methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) may arise from assay-specific parameters like cell permeability or metabolic stability. Cross-validation using orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) and cell viability assays) is recommended. For CRF receptor antagonists (structurally related to thiazole derivatives), discrepancies between in vitro binding (IC₅₀) and in vivo efficacy (ID₅₀) were resolved by adjusting pharmacokinetic parameters like brain penetration .
Q. How can computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like CRF₁ receptors. For thiazole derivatives, ligand efficiency metrics (e.g., Lipinski’s Rule of Five) prioritize compounds with optimal logP and hydrogen-bonding capacity. Density functional theory (DFT) calculations predict reactive sites, such as the thiazole nitrogen’s nucleophilicity, guiding derivatization for enhanced target engagement .
Q. What synthetic challenges arise during scale-up, and how are purity thresholds maintained?
- Methodological Answer : Scale-up introduces impurities from side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. For analogs like halogenated thiazoles, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Q. How does the methoxyethyl substituent influence the compound’s pharmacokinetic properties compared to alkyl or aryl analogs?
- Methodological Answer : The methoxyethyl group enhances aqueous solubility (via hydrogen bonding) and reduces logP compared to hydrophobic aryl substituents. In vivo studies on related compounds show extended half-lives due to reduced cytochrome P450 metabolism. Comparative metabolic stability assays (e.g., liver microsome incubation) quantify oxidation rates, while plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
